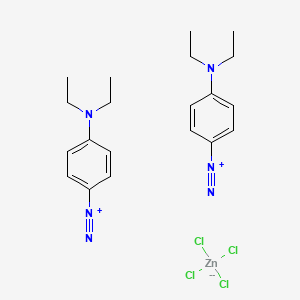
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is a chemical compound with the molecular formula C10H14Cl4N3Zn. It is known for its unique structure, which includes a diazonium group and a tetrachlorozincate anion. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)aniline. The process includes the following steps:
Diazotization: 4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reagent concentrations to ensure the stability of the diazonium compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-(diethylamino)aniline.
Wissenschaftliche Forschungsanwendungen
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as the formation of azo compounds in dye synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
- 4-(methoxy)benzenediazonium;tetrachlorozinc(2-)
- 4-(ethylamino)benzenediazonium;tetrachlorozinc(2-)
Uniqueness
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the diethylamino group, which influences its reactivity and stability. This compound exhibits distinct properties compared to its analogs, making it valuable in specific applications, such as the synthesis of particular azo dyes and other organic compounds.
Eigenschaften
CAS-Nummer |
5149-85-9 |
|---|---|
Molekularformel |
C20H28Cl4N6Zn |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C10H14N3.4ClH.Zn/c2*1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;;/h2*5-8H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
KSUPIOGMHIUCNV-UHFFFAOYSA-J |
SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Key on ui other cas no. |
5149-85-9 |
Verwandte CAS-Nummern |
21906-90-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















